Kaempferol 3-(6''-acetylglucoside) 7-rhamnoside
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Overview
Description
Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside belongs to the class of organic compounds known as flavonoid-7-o-glycosides . It is a flavonoid antioxidant found in fruits and vegetables . It is isolated from the roots of Ligusticum jeholense Nakai et Kitag .
Molecular Structure Analysis
The molecular formula of Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside is C29H32O16. It has several isomers, each with slightly different structures .Physical And Chemical Properties Analysis
The density of Kaempferol 3-(6’'-acetylglucoside) 7-rhamnoside is approximately 1.7±0.1 g/cm3. Its boiling point is around 942.1±65.0 °C at 760 mmHg .Scientific Research Applications
Isolation and Characterization: It has been isolated and characterized from different plant sources, such as the flowers of Delphinium formosum, indicating its natural occurrence in certain floral species (Özden et al., 1998).
Anti-Cancer Potential: Kaempferol 3-O-rhamnoside, a closely related compound, has shown potential in inhibiting breast cancer cell proliferation through apoptotic mechanisms, suggesting potential therapeutic applications in cancer treatment (Diantini et al., 2012).
Presence in Moringa Oleifera Leaves: Various flavonol glycosides, including compounds closely related to Kaempferol 3-(6''-acetylglucoside) 7-rhamnoside, have been isolated from Moringa Oleifera leaves, highlighting the diverse phytochemical composition of this plant (Manguro & Lemmen, 2007).
Bioactivities of Kaempferol and Its Glycosides: A study reported the antitumor, antioxidant, and anti-inflammatory activities of kaempferol and its glycosides, underscoring the potential health benefits of these compounds (Wang et al., 2018).
Depigmenting and Anti-Inflammatory Properties: Research on kaempferol and its rhamnosides, including compounds similar to this compound, has revealed depigmenting and anti-inflammatory activities, suggesting their potential in dermatological applications (Rho et al., 2011).
Complement-Modulating Properties: A kaempferol glycoside, with structural similarities to this compound, showed complement-modulating properties, which could be significant for immune system-related research and therapies (Cimanga et al., 1997).
Mechanism of Action
- Antioxidative and Anti-inflammatory Effects :
- Apoptosis Induction :
- The kaempferol derivative 3-O-b-isorhamninoside (isolated from Rhamnus alaternus L. leaves) induces apoptosis in human lymphoblastoid cells through the extrinsic apoptotic pathway .
- Inactivation of NLRP3 Inflammasome :
- Kaempferol affects multiple pathways:
Mode of Action
Biochemical Pathways
Pharmacokinetics
properties
IUPAC Name |
[(2R,3S,4S,5R,6S)-3,4,5-trihydroxy-6-[5-hydroxy-2-(4-hydroxyphenyl)-4-oxo-7-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxychromen-3-yl]oxyoxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H32O16/c1-10-19(33)22(36)24(38)28(41-10)42-14-7-15(32)18-16(8-14)43-26(12-3-5-13(31)6-4-12)27(21(18)35)45-29-25(39)23(37)20(34)17(44-29)9-40-11(2)30/h3-8,10,17,19-20,22-25,28-29,31-34,36-39H,9H2,1-2H3/t10-,17+,19-,20+,22+,23-,24+,25+,28-,29-/m0/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GMYLPJSOUAYAGD-DYJXLLAISA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(C(C(O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)OC4C(C(C(C(O4)COC(=O)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)OC2=CC(=C3C(=C2)OC(=C(C3=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)O)O)O)C5=CC=C(C=C5)O)O)O)O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H32O16 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
636.6 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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